5-Carboxymethylaminomethyl-2'-o-methyluridine
Description
Properties
Molecular Formula |
C13H19N3O8 |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
2-[[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H19N3O8/c1-23-10-9(20)7(5-17)24-12(10)16-4-6(2-14-3-8(18)19)11(21)15-13(16)22/h4,7,9-10,12,14,17,20H,2-3,5H2,1H3,(H,18,19)(H,15,21,22)/t7-,9-,10-,12-/m1/s1 |
InChI Key |
SFFCQAIBJUCFJK-UGKPPGOTSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxymethylaminomethyl-2’-o-methyluridine typically involves multiple steps, starting from uridineCommon reagents used in these reactions include methylating agents and carboxymethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 5-Carboxymethylaminomethyl-2’-o-methyluridine is less common due to its specialized use in research. it can be produced in large quantities using automated nucleoside synthesizers, which allow for precise control over reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Synthetic Pathways and Chemical Derivatization
cmnm5Um is synthesized via a four-step Mannich reaction pathway (Figure 1):
-
Starting Materials :
-
Mannich Base Formation :
-
Carboxymethylaminomethylation :
-
Deprotection and Methylation :
Key Reaction Conditions :
-
Temperature: 60–80°C for Mannich base formation.
-
Solvents: Methanol/water mixtures for alkylation steps.
Enzymatic Modifications and Biological Context
cmnm5Um is a precursor in tRNA hypermodification pathways:
-
MnmEG Complex : In E. coli, the MnmE (GTPase) and MnmG (oxidoreductase) complex installs the cmnm5 group using CH2THF, FAD, and glycine (Figure 2) .
-
MnmC Bifunctional Enzyme :
Table 1 : Enzymatic Reactions Involving cmnm5Um Derivatives
| Enzyme | Reaction Type | Substrates | Products | Cofactors |
|---|---|---|---|---|
| MnmEG Complex | Methylene transfer | Uridine, CH2THF, Glycine | cmnm5U | FAD, NADH, GTP |
| MnmC(o) | Oxidative decarboxylation | cmnm5U | nm5U | FAD |
| MnmC(m) | Methylation | nm5U, SAM | mnm5U | SAM |
Structural and Reactivity Insights
-
NMR and Mass Spectrometry :
-
Oxidative Stability :
Functional Implications
The carboxymethylaminomethyl group enhances tRNA’s decoding efficiency by stabilizing codon-anticodon interactions. The 2'-O-methylation further protects against ribonuclease cleavage, ensuring translational fidelity .
Scientific Research Applications
5-Carboxymethylaminomethyl-2’-o-methyluridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: It plays a role in the study of tRNA modifications and their impact on protein synthesis and genetic code translation.
Medicine: Research on this compound contributes to understanding diseases related to tRNA modifications and developing potential therapeutic interventions.
Industry: It is used in the development of nucleoside analogs for antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 5-Carboxymethylaminomethyl-2’-o-methyluridine involves its incorporation into tRNA, where it enhances the accuracy of codon recognition during translation. The modifications at the 5-position and 2’-O position allow for more stable base pairing and increased decoding efficiency. Molecular targets include the ribosome and various enzymes involved in tRNA modification .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Differentiation
- Ribose Modifications: cmnm5Um and 2'-O-methyluridine share 2'-O-methylation, which enhances RNA stability. However, cmnm5Um's 5-carboxymethylaminomethyl group adds a negative charge, promoting interactions with ribosomal proteins . In contrast, mcm5U lacks ribose methylation but has a neutral methoxycarbonyl group, altering solubility and hydrogen-bonding capacity .
- Base Modifications: The thio group in cmnm5s2U and mnm5s2U increases base stacking and restricts wobble pairing to A/G-ending codons .
Analytical Challenges
- cmnm5Um can be misidentified as isomers like 5-(carboxyhydroxymethyl)-2'-O-methyluridine methyl ester (mchm5Um) due to identical molecular weights (346.1 g/mol) . Liquid chromatography-mass spectrometry (LC-MS) with collision-induced dissociation (CID) is required for unambiguous identification .
Biological Activity
5-Carboxymethylaminomethyl-2'-O-methyluridine (cmnm^5U) is a modified nucleoside found in transfer RNA (tRNA), specifically at the wobble position of certain tRNA isoacceptors. This modification plays a crucial role in the fidelity of protein synthesis and the overall stability of tRNA molecules. The biological activity of cmnm^5U has been a subject of research due to its implications in cellular processes and potential therapeutic applications.
Role in tRNA Function
cmnm^5U is synthesized through the methylation of 5-carboxymethylaminomethyluridine, which is catalyzed by specific methyltransferases. This modification enhances the structural integrity and functionality of tRNA, particularly in the context of codon-anticodon interactions during translation. Studies have shown that cmnm^5U contributes to the proper folding and stability of tRNA, which is essential for efficient protein synthesis .
Oxidative Stress Response
Recent studies have indicated that modifications like cmnm^5U play a significant role in protecting tRNA from oxidative damage. For instance, yeast cells exposed to hydrogen peroxide showed a decrease in modified tRNA levels, including cmnm^5U, suggesting that oxidative stress can impact the integrity of these modifications . The ability of cmnm^5U to withstand oxidative conditions may be linked to its structural properties, which help maintain tRNA stability under stress.
Methylation and Enzymatic Activity
The enzymatic activity associated with cmnm^5U involves several methyltransferases that utilize S-adenosylmethionine (SAM) as a methyl donor. Research has identified specific enzymes, such as TrmL, that are responsible for the methylation at the wobble position. These enzymes are crucial for the post-transcriptional modification process that ensures the correct functioning of tRNA .
Case Study 1: Yeast Model System
In a study using Saccharomyces cerevisiae, researchers investigated the effects of oxidative stress on tRNA modifications. The results indicated that exposure to hydrogen peroxide led to a significant reduction in cmnm^5U levels, highlighting its vulnerability under oxidative conditions. The study utilized LC-MS/MS techniques to quantify nucleoside modifications, providing insights into the dynamics of tRNA modifications during cellular stress .
Case Study 2: Cancer Cell Lines
Another study examined the presence and stability of cmnm^5U in various human cancer cell lines (HEK293, HeLa, A375) under oxidative stress conditions. The findings demonstrated that cmnm^5U levels decreased significantly when treated with oxidizing agents like sodium arsenite and hydrogen peroxide. This suggests that cancer cells may exhibit altered responses to oxidative stress due to changes in their tRNA modification profiles .
Research Findings Summary
| Study | Findings | Methodology |
|---|---|---|
| Yeast Model System | Decrease in cmnm^5U levels under oxidative stress | LC-MS/MS analysis |
| Cancer Cell Lines | Altered cmnm^5U levels with oxidative treatment | Comparative analysis across multiple cell lines |
Q & A
Q. What are the established synthetic pathways for 5-Carboxymethylaminomethyl-2'-O-methyluridine, and which analytical techniques are critical for confirming its structural integrity?
Methodological Answer: Synthesis typically involves solid-phase RNA chemistry with sequential protection/deprotection of functional groups. For the carboxymethylaminomethyl moiety, a post-synthetic modification approach using reductive amination (e.g., NaBH3CN) is common . Critical analytical techniques include:
- NMR Spectroscopy : Assigning peaks for the methyl group at the 2'-O position (δ ~3.4 ppm) and verifying the carboxymethylaminomethyl side chain via COSY or HSQC .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+: ~331.28 m/z) and fragmentation patterns to validate the modification site .
Q. How is this compound characterized for purity and stability under physiological conditions?
Methodological Answer:
- HPLC Analysis : Use reverse-phase C18 columns with UV detection at 260 nm. A retention time shift compared to unmodified uridine confirms successful modification .
- Stability Testing : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and compare against controls. Hydrolytic instability at the carboxymethyl group may require buffering agents like MgCl2 .
Q. What is the biological role of this compound in RNA, and how is this investigated?
Methodological Answer: The modification is implicated in tRNA stability and translational fidelity. Experimental approaches include:
- Knockdown Studies : Use CRISPR/Cas9 to disrupt modifying enzymes (e.g., TrmFO homologs) and assess tRNA fragmentation via northern blotting .
- Structural Analysis : Employ cryo-EM or X-ray crystallography to compare modified vs. unmodified tRNA structures, focusing on ribosomal A-site interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biochemical activity data for this compound across studies?
Methodological Answer:
- Comparative Assays : Standardize experimental conditions (e.g., buffer composition, ion concentration) when replicating studies. For example, Mg²+ concentration significantly impacts tRNA-modifying enzyme activity .
- Control Experiments : Include internal standards (e.g., stable isotope-labeled uridine) in MS workflows to normalize batch-to-batch variability .
- Statistical Validation : Apply multivariate analysis to isolate confounding variables, such as RNA secondary structure differences .
Q. What strategies optimize mass spectrometry detection of low-abundance this compound in complex RNA samples?
Methodological Answer:
- Collision Energy Optimization : For MS/MS, use stepped collision energies (10–35 eV) to enhance fragmentation of the carboxymethylaminomethyl group while preserving the ribose backbone .
- Isotopic Labeling : Incorporate ¹³C-labeled uridine during synthesis to distinguish endogenous vs. synthetic modifications in cellular RNA extracts .
- Database Cross-Referencing : Utilize resources like the Nucleic Acid Modification Database () to match observed masses with known modifications.
Q. What challenges arise in crystallizing this compound-containing RNA, and how can they be mitigated?
Methodological Answer:
- Crystallization Additives : Use spermidine or cobalt hexammine to stabilize RNA helices. The flexible carboxymethyl group may require cryo-conditions (e.g., 100 K) to reduce conformational heterogeneity .
- Annealing Protocols : Slow cooling (0.1°C/min) during annealing minimizes aggregation. For diffraction, prioritize synchrotron sources with tunable wavelengths to resolve electron density for the modified base .
Data Contradiction and Validation
Q. How should conflicting data on the thermal stability of this compound be addressed?
Methodological Answer:
- Thermal Melting (Tm) Assays : Compare Tm values using identical buffer systems (e.g., 100 mM NaCl vs. 150 mM KCl). The carboxymethyl group’s charge may alter stability in low-ionic conditions .
- Molecular Dynamics (MD) Simulations : Model the modified nucleoside in RNA duplexes to predict base-pairing dynamics and correlate with experimental Tm data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
